

Comprehensive Analytical Characterization of 3-Chloro-5-(trifluoromethyl)pyridazine

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Compound of Interest

Compound Name: 3-Chloro-5-(trifluoromethyl)pyridazine

Cat. No.: B3029946

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Abstract: This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of **3-Chloro-5-(trifluoromethyl)pyridazine**, a critical heterocyclic building block in the pharmaceutical and agrochemical industries. Ensuring the structural integrity, purity, and stability of this intermediate is paramount for the safety and efficacy of final active ingredients. This document outlines a multi-faceted analytical approach, integrating chromatographic, spectroscopic, and thermal techniques. We provide not just protocols, but the underlying scientific rationale for methodological choices, empowering researchers to generate robust and reliable data for quality control, regulatory submission, and process optimization.

Introduction and Significance

3-Chloro-5-(trifluoromethyl)pyridazine is a halogenated heterocyclic compound whose structural motifs are of significant interest in medicinal chemistry and materials science. The presence of a reactive chlorine atom, a stable pyridazine core, and an electron-withdrawing trifluoromethyl group makes it a versatile precursor for synthesizing a wide range of complex molecules. Given its role as a key starting material, a rigorous and unambiguous analytical characterization is not merely a procedural step but a foundational requirement for ensuring the quality, reproducibility, and safety of downstream products.

This application note details a suite of orthogonal analytical techniques designed to provide a complete profile of the molecule, from identity confirmation and purity assessment to the

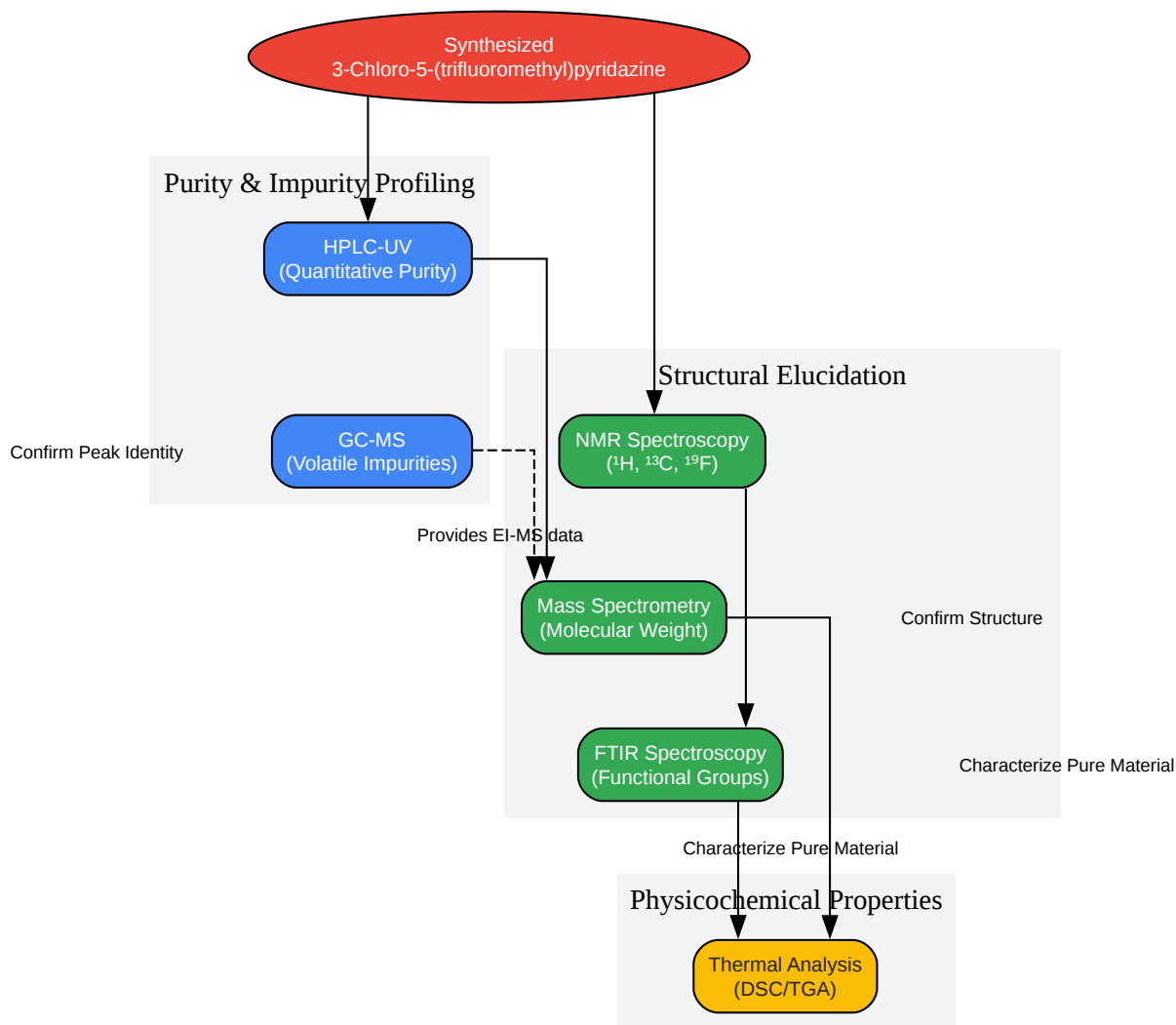
identification of potential process-related impurities.

Key Physicochemical Properties:

Property	Value	Source
CAS Number	845617-99-4	[1]
Molecular Formula	C ₅ H ₂ ClF ₃ N ₂	[1] [2]
Molecular Weight	182.53 g/mol	[1]
Monoisotopic Mass	181.98586 Da	[2]

Strategic Workflow for Characterization

A multi-technique approach is essential for unequivocal characterization. No single method can provide all the necessary information. The workflow below illustrates how different analytical techniques are synergistically employed to build a complete profile of the compound.



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Caption: Integrated workflow for the analytical characterization of **3-Chloro-5-(trifluoromethyl)pyridazine**.

Chromatographic Methods for Purity Assessment

Chromatography is the cornerstone for separating the target compound from impurities, by-products, and residual starting materials. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analytes.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the preferred method for quantifying the purity of non-volatile and thermally sensitive compounds like pyridazine derivatives.^[3] A reversed-phase method provides high resolution and is suitable for a wide range of polarities.^[3]

Protocol: HPLC-UV Purity Assay

- Instrumentation & Columns:
 - An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
 - Column: C18, 4.6 mm x 150 mm, 5 μ m particle size. Rationale: The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds, while the dimensions offer a good balance between resolution and analysis time.
 - Detection Wavelength: 254 nm. Rationale: Aromatic heterocyclic rings typically exhibit strong absorbance at this wavelength.
- Mobile Phase & Gradient:
 - Solvent A: 0.1% Formic Acid in Water.
 - Solvent B: Acetonitrile.
 - Flow Rate: 1.0 mL/min.
 - Gradient Program:

Time (min)	% Solvent B
0.0	30
15.0	95
20.0	95
20.1	30

| 25.0 | 30 |

- Sample Preparation:
 - Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution.[3]
 - Dilute this stock solution with the mobile phase (initial conditions, 30% B) to a working concentration of 0.1 mg/mL.[3]
 - Filter the final solution through a 0.45 µm syringe filter before injection to prevent clogging of the column.[3]
 - Injection Volume: 10 µL.
- Data Analysis:
 - Purity is calculated using the area percentage method.[3]
 - Formula: $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$
 - This method assumes that all components have a similar response factor at the chosen wavelength. For higher accuracy, especially when characterizing known impurities, a relative response factor should be determined using reference standards.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is exceptionally sensitive for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[3] It provides both chromatographic separation and structural information from the mass spectrometer.[5][6]

Protocol: GC-MS Impurity Profiling

- Instrumentation:
 - A standard GC-MS system.
 - Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness). Rationale: A non-polar column separates compounds primarily based on boiling point, which is ideal for general screening of process impurities.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]
- Instrumental Parameters:
 - Injector Temperature: 250 °C.
 - Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column.[3]
 - Oven Program:
 - Initial Temperature: 100 °C, hold for 2 minutes.
 - Ramp: 15 °C/min to 280 °C.
 - Hold: 10 minutes at 280 °C.[3]
 - MS Transfer Line Temp: 280 °C.[3]
 - Ion Source Temp: 230 °C.[3]
 - Mass Range: m/z 40-500.[3]
- Sample Preparation:

- Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.[3]
- Injection Volume: 1 μ L.
- Data Analysis:
 - Identify impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST).[3]
 - The fragmentation pattern provides crucial structural clues for unknown impurities.

Spectroscopic Methods for Structural Confirmation

Spectroscopic methods provide definitive evidence of the compound's molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. For **3-Chloro-5-(trifluoromethyl)pyridazine**, a combination of ^1H , ^{13}C , and ^{19}F NMR is required.

- ^1H NMR: Will reveal the number and environment of protons on the pyridazine ring. Two distinct signals are expected in the aromatic region (typically δ 7-9 ppm).
- ^{13}C NMR: Will show the carbon skeleton. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
- ^{19}F NMR: This is a direct and highly sensitive probe for the trifluoromethyl group. A single sharp peak is expected, and its chemical shift provides information about the electronic environment.

Protocol: NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Acquisition: Acquire ^1H , ^{13}C , and ^{19}F spectra on a 400 MHz or higher spectrometer.

- **Data Analysis:** Analyze chemical shifts, integration (for ^1H), and coupling constants to confirm the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Protocol: FTIR-ATR Analysis

- **Instrumentation:** An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- **Sample Preparation:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Acquisition:** Collect the spectrum, typically over a range of $4000\text{--}400\text{ cm}^{-1}$.
- **Expected Characteristic Bands:**
 - $\sim 3100\text{--}3000\text{ cm}^{-1}$: Aromatic C-H stretching.
 - $\sim 1600\text{--}1550\text{ cm}^{-1}$: Aromatic C=C and C=N ring stretching. Pyridazine derivatives often show a characteristic double peak in this region.^[7]
 - $\sim 1350\text{--}1100\text{ cm}^{-1}$: Strong, complex bands corresponding to C-F stretching of the CF_3 group.
 - $\sim 800\text{--}600\text{ cm}^{-1}$: C-Cl stretching.

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation pattern. This data is often obtained from the GC-MS analysis (Electron Ionization - EI) or via direct infusion using a soft ionization technique like Electrospray Ionization (ESI).

- **Molecular Ion ($\text{M}^{+\cdot}$):** The EI spectrum should show a molecular ion peak at m/z 182, with an isotopic peak ($\text{M}+2$) at m/z 184 that is approximately one-third the intensity, characteristic of

a single chlorine atom.

- Key Fragments: In the mass spectra of fluorocarbons, the CF_3^+ ion (m/z 69) is often a highly abundant peak.[8] Other expected fragments could arise from the loss of Cl (m/z 147) or the entire CF_3 group (m/z 113). The fragmentation of trifluoromethyl-substituted heterocycles can produce stable fragment ions that are diagnostic of the core structure.[9]

Thermal Analysis for Physicochemical Stability

Thermal analysis provides information on the material's physical properties, such as melting point, polymorphism, and thermal stability.

- Differential Scanning Calorimetry (DSC): Used to determine the melting point and heat of fusion. A sharp, single endotherm is indicative of a pure, crystalline substance. The analysis can be performed by heating a small sample (2-5 mg) in a sealed aluminum pan at a controlled rate (e.g., 10 °C/min).
- Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. This analysis reveals the decomposition temperature and can indicate the presence of residual solvents or volatile impurities. The sample is heated in a controlled atmosphere (e.g., nitrogen) at a steady rate (e.g., 10 °C/min) to observe weight loss.

Conclusion

The analytical characterization of **3-Chloro-5-(trifluoromethyl)pyridazine** requires a strategic and orthogonal approach. By combining the separation power of HPLC and GC with the structural elucidation capabilities of NMR, MS, and FTIR, a comprehensive and reliable profile of the molecule can be established. The protocols and insights provided in this guide serve as a robust starting point for researchers in process development, quality control, and synthetic chemistry to ensure the integrity of this vital chemical intermediate.

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